6,7-dimethoxy-N-(2-methoxyethyl)-1-((4-methoxyphenoxy)methyl)-3,4-dihydroisoquinoline-2(1H)-carbothioamide
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Overview
Description
6,7-DIMETHOXY-N-(2-METHOXYETHYL)-1-[(4-METHOXYPHENOXY)METHYL]-1,2,3,4-TETRAHYDROISOQUINOLINE-2-CARBOTHIOAMIDE is a complex organic compound with a unique structure that includes multiple methoxy groups and a tetrahydroisoquinoline core
Preparation Methods
The synthesis of 6,7-DIMETHOXY-N-(2-METHOXYETHYL)-1-[(4-METHOXYPHENOXY)METHYL]-1,2,3,4-TETRAHYDROISOQUINOLINE-2-CARBOTHIOAMIDE involves several steps. The synthetic route typically starts with the preparation of the tetrahydroisoquinoline core, followed by the introduction of methoxy groups and other substituents. The reaction conditions often require specific catalysts and solvents to achieve the desired product. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized under specific conditions to form corresponding aldehydes or ketones.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agents used.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
6,7-DIMETHOXY-N-(2-METHOXYETHYL)-1-[(4-METHOXYPHENOXY)METHYL]-1,2,3,4-TETRAHYDROISOQUINOLINE-2-CARBOTHIOAMIDE has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It may be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The methoxy groups and the tetrahydroisoquinoline core play a crucial role in its biological activity. The compound may bind to specific receptors or enzymes, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar compounds include other tetrahydroisoquinoline derivatives with different substituents. These compounds may have similar structures but differ in their biological activities and applications. The uniqueness of 6,7-DIMETHOXY-N-(2-METHOXYETHYL)-1-[(4-METHOXYPHENOXY)METHYL]-1,2,3,4-TETRAHYDROISOQUINOLINE-2-CARBOTHIOAMIDE lies in its specific combination of methoxy groups and the tetrahydroisoquinoline core, which may confer unique properties compared to other similar compounds.
Properties
Molecular Formula |
C23H30N2O5S |
---|---|
Molecular Weight |
446.6 g/mol |
IUPAC Name |
6,7-dimethoxy-N-(2-methoxyethyl)-1-[(4-methoxyphenoxy)methyl]-3,4-dihydro-1H-isoquinoline-2-carbothioamide |
InChI |
InChI=1S/C23H30N2O5S/c1-26-12-10-24-23(31)25-11-9-16-13-21(28-3)22(29-4)14-19(16)20(25)15-30-18-7-5-17(27-2)6-8-18/h5-8,13-14,20H,9-12,15H2,1-4H3,(H,24,31) |
InChI Key |
OOWLOIVSPBGJRD-UHFFFAOYSA-N |
Canonical SMILES |
COCCNC(=S)N1CCC2=CC(=C(C=C2C1COC3=CC=C(C=C3)OC)OC)OC |
Origin of Product |
United States |
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